tert-Butyl (3-cyanophenoxy)acetate
Description
tert-Butyl (3-cyanophenoxy)acetate is a synthetic organic compound belonging to the class of tert-butyl esters. Its structure comprises a phenoxyacetate backbone with a cyano (-CN) substituent at the 3-position of the phenyl ring and a tert-butyl ester group. These analogs are primarily utilized as laboratory chemicals or intermediates in organic synthesis, particularly in the preparation of β-keto acids via decarboxylation reactions .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
tert-butyl 2-(3-cyanophenoxy)acetate |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)9-16-11-6-4-5-10(7-11)8-14/h4-7H,9H2,1-3H3 |
InChI Key |
DDJHULQPPWIHBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Properties
The molecular geometry and crystal packing of tert-butyl acetates are highly influenced by substituents on the phenyl ring. Below is a comparative analysis based on crystallographic studies of four derivatives with varying para-substituents (H, CH3, Cl, NO2) :
| Substituent | Molecular Formula | Density (g/cm³) | Crystal System | Space Group | Hydrogen Bonding Pattern | Benzene-Ester Dihedral Angle (°) |
|---|---|---|---|---|---|---|
| NO2 | C15H19NO5 | 1.228 | Monoclinic | P21/c | 2D layers (C–H⋯O interactions) | 61.8 (2) |
| CH3 | C14H18O4 | 1.194 | Monoclinic | P21/c | Infinite chains | 75.3 (1) |
| Cl | C13H15ClO4 | 1.108 | Monoclinic | P21/c | Infinite chains | 68.5 (1) |
| H (parent) | C12H14O4 | 1.15 | Monoclinic | P21/c | Infinite chains | 65.0 (2) |
Key observations:
- Density: The NO2-substituted derivative exhibits the highest density (1.228 g/cm³) due to tighter molecular packing in its 2D layered structure, stabilized by multiple C–H⋯O hydrogen bonds .
- Dihedral Angles: The angle between the benzene ring and ester group varies significantly (61.8° to 75.3°), with the NO2 derivative showing the smallest angle, indicating greater planarity between the nitro group and phenyl ring (0.8° dihedral) .
- Hydrogen Bonding: Electron-withdrawing groups (e.g., NO2) promote 2D layer formation via stronger dipole interactions, while electron-donating groups (e.g., CH3) favor linear chain structures .
Reactivity and Functional Group Influence
- Decarboxylation: tert-Butyl β-keto esters, including the NO2 derivative, undergo quantitative decarboxylation when treated with trifluoroacetic acid (TFA) to yield β-keto acids. The electron-withdrawing nitro group accelerates this reaction compared to CH3- or H-substituted analogs .
- Cyanophenoxy vs. Formylphenoxy: The cyano group in tert-butyl (3-cyanophenoxy)acetate likely enhances electrophilicity at the phenyl ring, similar to the formyl group in AG001EZM. This property may facilitate nucleophilic aromatic substitution reactions, though direct data are unavailable .
Analogous Compounds and Similarity Scores
and highlight structurally related compounds with modified substituents or ester groups:
- High-Similarity Analogs: Ethyl 2-(3-aminophenyl)acetate (CAS 52273-79-7, Similarity: 0.92) Methyl 2-(3-aminophenyl)acetate (CAS 52913-11-8, Similarity: 0.88) tert-Butyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS 196085-84-4, Similarity: 1.00)
These analogs demonstrate that substitutions at the phenyl ring (e.g., -NH2, -CN) or ester group (e.g., methyl, ethyl) modulate solubility, reactivity, and biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
